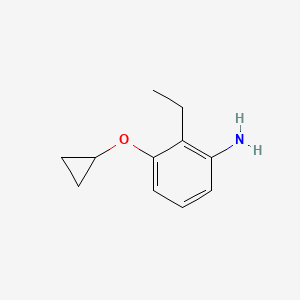
3-Cyclopropoxy-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-(methylsulfanyl)pyridine is a chemical compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a methylsulfanyl group attached to a pyridine ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine can be achieved through several methods. One common approach involves the use of pyridine derivatives and appropriate reagents to introduce the cyclopropoxy and methylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the cyclopropoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.
Scientific Research Applications
3-Cyclopropoxy-4-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine involves its interaction with specific molecular targets and pathways. The cyclopropoxy and methylsulfanyl groups impart unique properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biological processes and pathways, making the compound of interest in medicinal chemistry and drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopropoxy-4-(methylsulfanyl)pyridine include:
- 4-Cyclopropoxy-3-(methylsulfanyl)pyridine
- Other pyridine derivatives with different substituents
Uniqueness
The uniqueness of 3-Cyclopropoxy-4-(methylsulfanyl)pyridine lies in its specific combination of the cyclopropoxy and methylsulfanyl groups attached to the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methylsulfanylpyridine |
InChI |
InChI=1S/C9H11NOS/c1-12-9-4-5-10-6-8(9)11-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
LWWBQFJHHUEXDH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















